molecular formula C10H8ClNOS B8550750 (3-Chloro-5-phenylisothiazol-4-YL)methanol

(3-Chloro-5-phenylisothiazol-4-YL)methanol

Cat. No.: B8550750
M. Wt: 225.70 g/mol
InChI Key: PHWIWIVZRPEBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-5-phenylisothiazol-4-YL)methanol is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

(3-chloro-5-phenyl-1,2-thiazol-4-yl)methanol

InChI

InChI=1S/C10H8ClNOS/c11-10-8(6-13)9(14-12-10)7-4-2-1-3-5-7/h1-5,13H,6H2

InChI Key

PHWIWIVZRPEBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 25-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid (500 mg, 1.88 mmol, 1.00 equiv, 90%), chlorobenzene (2 mL), BH3 (3.1 mL, 3.00 equiv) at 0° C. The resulting solution was stirred for 12 h at 50° C. in an oil bath. The reaction was then quenched by the addition of 10 mL of sodium bicarbonate/H2O. The resulting solution was extracted with 3×10 mL of ethyl acetate and the organic layers combined. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:4). This resulted in 80 mg (18%) of (3-chloro-5-phenyl-1,2-thiazol-4-yl)methanol as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

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